2'-Bromo-2'-deoxyuridine

CAS No.: 72218-68-9

Cat. No.: VC1964421

Molecular Formula: C9H11BrN2O5

Molecular Weight: 307.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72218-68-9 |

|---|---|

| Molecular Formula | C9H11BrN2O5 |

| Molecular Weight | 307.1 g/mol |

| IUPAC Name | 1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 |

| Standard InChI Key | FEUDNSHXOOLCEY-XVFCMESISA-N |

| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Br |

| SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br |

| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br |

Introduction

Chemical Properties and Structure

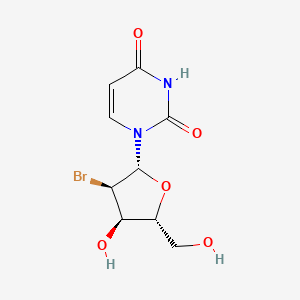

2'-Bromo-2'-deoxyuridine is a halogenated pyrimidine analogue with the molecular formula C9H11BrN2O5 . It features a bromine atom substitution that differentiates it structurally from thymidine, specifically replacing thymidine's CH3 group with bromine . This subtle yet significant modification allows it to integrate into newly synthesized DNA during cell division while remaining detectable through specialized techniques.

Physical and Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H11BrN2O5 |

| Molecular Weight | 307.1 g/mol |

| Physical Appearance | White to off-white powder |

| Density | 1.882 g/cm³ |

| Water Solubility | Soluble |

| Storage Condition | 2-8°C |

| Refractive Index | 1.641 |

| CAS Number | 72218-68-9 |

The compound presents as a white to off-white powdered solid that is soluble in water . For research applications, it is typically stored at temperatures between 2-8°C to maintain stability .

Mechanism of Action

DNA Incorporation

2'-Bromo-2'-deoxyuridine functions through a straightforward yet powerful mechanism. During the S phase of the cell cycle, when DNA replication occurs, this compound can be incorporated in place of thymidine in newly synthesized DNA molecules of dividing cells . This property forms the foundation of its utility as a biological marker.

The integration process is facilitated by the structural similarity between 2'-Bromo-2'-deoxyuridine and thymidine, allowing cellular machinery to mistakenly incorporate the brominated analogue during DNA synthesis . Once incorporated, the compound remains stably integrated within the cellular DNA, providing a persistent marker of cell division events.

Detection Methods

Cells that have recently performed DNA replication or repair can be identified through various detection methods, including:

-

Immunohistochemistry

-

Immunofluorescence

-

Flow cytometry

These techniques utilize antibodies specifically designed to recognize and bind to the brominated compound within cellular DNA . The remarkable stability of this marker allows for long-term studies, with 2'-Bromo-2'-deoxyuridine-labeled cells remaining detectable in humans for up to two years after initial administration .

Research Applications

Cell Proliferation Studies

The primary application of 2'-Bromo-2'-deoxyuridine lies in measuring DNA synthesis and labeling dividing cells, making it invaluable for research involving cell proliferation . It enables scientists to track cell division processes with precision, providing insights into normal developmental patterns and pathological conditions characterized by aberrant proliferation.

Neurogenesis Research

In neuroscience, this compound has proven essential for studying adult neurogenesis—the process by which new neurons are generated in specific regions of the adult brain. By administering 2'-Bromo-2'-deoxyuridine and subsequently identifying labeled cells, researchers can trace the birth, migration, and integration of new neurons within existing neural circuits .

Studies examining neurogenesis in the adult hippocampus have utilized this compound extensively to investigate factors that influence the generation and development of new neurons . This research has significant implications for understanding learning, memory, and potential therapeutic approaches for neurodegenerative conditions.

Cancer Research

As a reliable marker of cell proliferation, 2'-Bromo-2'-deoxyuridine has contributed substantially to cancer research . It enables scientists to visualize and quantify tumor cell proliferation, assess the efficacy of anti-cancer treatments, and investigate mechanisms underlying malignant transformation.

Beyond its role as a cellular marker, the compound has also been studied as a potential radiosensitizer in cancer therapy . This application leverages its ability to integrate into rapidly dividing cancer cells, potentially enhancing their sensitivity to radiation treatment.

Experimental Findings

Temporal Dynamics of Labeling

The timing of observation after compound administration significantly affects the number of labeled cells detected. In the aforementioned study, rats examined four days after administration exhibited approximately twice as many labeled cells compared to those examined just two hours after the final injection . This observation aligns with our understanding that cells incorporating the compound during DNA synthesis can subsequently divide, resulting in daughter cells that also carry the label .

This proliferation of labeled cells over time must be considered when interpreting experimental results, particularly in tissues with high turnover rates or ongoing cell division.

Comparison with Related Compounds

2'-Bromo-2'-deoxyuridine belongs to a family of halogenated nucleoside analogues with various research and therapeutic applications. Comparing its properties with related compounds provides valuable context:

Among these compounds, (E)-5-(2-bromovinyl)-dUrd and (E)-5-(2-iodovinyl)-dUrd stand out for their remarkable selectivity against herpes simplex virus type 1, with inhibitory concentrations 5,000-10,000 times lower than those affecting host cell metabolism . This exceptional therapeutic index distinguishes them from other anti-herpes compounds, including established treatments like 5-iodo-dUrd (Idoxuridine) .

Chemical Reactions and Modifications

Debromination Mechanisms

The bromine component of 2'-Bromo-2'-deoxyuridine can undergo removal through various chemical reactions. A notable example is debromination by cysteine, which results in the formation of deoxyuridine and S-[5-(2'-deoxyuridyl)]cysteine . This reaction represents an important consideration for researchers, as it may influence the compound's stability and behavior under certain experimental conditions.

Enzymatic Processing

Certain enzymes can catalyze reactions involving halogenated nucleosides. For instance, thymidylate synthetase has been shown to catalyze the dehalogenation of both 5-bromo-and 5-iodo-2'-deoxyuridylate . Understanding these enzymatic processes is crucial for interpreting experimental results and predicting potential metabolic fates of the compound in biological systems.

Future Research Directions

The continued refinement of 2'-Bromo-2'-deoxyuridine protocols represents an important area for future investigation. Specific research priorities include:

-

Determining optimal concentration ranges for different cell types and developmental stages

-

Developing improved detection methods with enhanced sensitivity and specificity

-

Investigating potential long-term effects of labeling on cellular function and behavior

-

Exploring combinations with other cell-tracing techniques for multi-parameter analysis

These advancements would further enhance the utility of this valuable research tool while minimizing potential confounding factors or adverse effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume